molecular formula C23H32N4O2 B5588552 2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5588552
M. Wt: 396.5 g/mol
InChI Key: APRJDMDWLFGUJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecanone derivatives, including compounds similar to the one , typically involves strategic methods such as Michael addition reactions and spirocyclization processes. Notably, a practical and divergent synthesis approach for such compounds utilizes Michael addition of lithium enolate to tetrasubstituted olefin acceptors, enabling the introduction of diverse substituents and achieving asymmetric synthesis in some cases (Yang et al., 2008). Additionally, the synthesis can be facilitated by solid-phase techniques, utilizing resin-bound bismesylates for the direct annulation of primary amines, a method that enhances the efficiency and selectivity of the synthesis process (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecanone derivatives is characterized by the presence of a spirocyclic core, which significantly influences their chemical properties and reactivity. X-ray crystallography and NMR spectroscopy are common techniques employed to elucidate these structures, revealing details such as conformational preferences and substituent effects on the overall molecular geometry. For instance, studies on related diazaspiro[5.5]undecane derivatives highlight the structural diversity achievable within this framework and its implications on physical and chemical properties (Islam et al., 2017).

properties

IUPAC Name

2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propylfuran-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-3-4-20-5-6-21(29-20)16-26-11-9-23(10-12-26)8-7-22(28)27(17-23)15-19-14-24-18(2)13-25-19/h5-6,13-14H,3-4,7-12,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRJDMDWLFGUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(O1)CN2CCC3(CCC(=O)N(C3)CC4=NC=C(N=C4)C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one

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